N-Isopropylmethacrylamide

Overview

Description

N-Isopropylmethacrylamide: is a chemical compound known for its unique properties and potential applications in various fields. It is a monomer used to synthesize polymers that exhibit temperature-responsive behavior. This compound is particularly interesting due to its ability to undergo phase transitions in response to temperature changes, making it valuable in the development of smart materials.

Mechanism of Action

Target of Action

N-Isopropylmethacrylamide (NIPMAM) is a monomer that is primarily used to synthesize poly(this compound) (PNIPMAM), a temperature-responsive polymer . The primary target of NIPMAM is therefore the polymerization process, where it acts as a building block for the creation of PNIPMAM.

Mode of Action

NIPMAM interacts with its targets through a process known as free radical polymerization . In this process, NIPMAM molecules are linked together to form long chains or networks, creating the polymer PNIPMAM. The resulting polymer has unique properties, including the ability to undergo a phase transition from a soluble hydrated state to an insoluble dehydrated state when heated above a certain temperature .

Biochemical Pathways

The primary biochemical pathway involved in the action of NIPMAM is the polymerization process. This process involves the formation of free radicals, which are highly reactive species capable of initiating the polymerization of NIPMAM. The resulting PNIPMAM polymer can then interact with various biological systems, such as cells and tissues, due to its temperature-responsive properties .

Pharmacokinetics

The pharmacokinetics of NIPMAM and its polymer form, PNIPMAM, are complex and depend on various factors, including the size and shape of the polymer particles. For instance, PNIPMAM-coated iron oxide nanoparticles (IONPs) have been shown to encapsulate therapeutic proteins and release them upon heating with an alternating magnetic field above the lower critical solution temperature (LCST) .

Result of Action

The primary result of NIPMAM’s action is the formation of PNIPMAM, a temperature-responsive polymer. This polymer has a wide range of potential applications, including in the fields of drug delivery and tissue engineering . For example, PNIPMAM can be used to create “intelligent” materials that respond to changes in temperature, allowing for the controlled release of drugs .

Action Environment

The action of NIPMAM and its resulting polymer, PNIPMAM, can be influenced by various environmental factors. For instance, the temperature at which PNIPMAM undergoes a phase transition can be affected by the presence of other molecules in the solution, such as salts or proteins . Additionally, the polymerization process can be influenced by factors such as the concentration of NIPMAM and the presence of initiators .

Biochemical Analysis

Biochemical Properties

N-Isopropylmethacrylamide interacts with various enzymes, proteins, and other biomolecules. It has been used in the synthesis of copolymers with enhanced hydrophilicity . The monomers this compound, N-vinyl pyrrolidone, hydroxypropyl methacrylate, and 3-trimethoxysilypropyl methacrylate interact in different feeding ratios to synthesize these copolymers .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other monomers during the free radical polymerization process. This results in the formation of copolymers with distinctive lower critical solution temperatures (LCST) from 25°C to 40°C .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits changes over time. For instance, the application of gamma-ray radiation for additional cross-linking resulted in the decomposition of the hydrogels .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylmethacrylamide can be synthesized through the reaction of isopropylamide with methacrylic acid chloride under cold conditions. The monomer is then purified by sublimation. Polymerization of this compound is typically carried out in aqueous solution using ammonium persulfate as the initiator at 60°C to produce high molecular weight polymers .

Industrial Production Methods: Industrial production of this compound involves large-scale polymerization processes. The monomer is first synthesized and then polymerized using free radical polymerization techniques. The resulting polymers can be further processed and modified to achieve desired properties for specific applications .

Chemical Reactions Analysis

Types of Reactions: N-Isopropylmethacrylamide undergoes various chemical reactions, including polymerization, oxidation, and reduction. The polymerization process is the most significant reaction, where the monomer forms long polymer chains through free radical polymerization.

Common Reagents and Conditions:

Polymerization: Ammonium persulfate is commonly used as an initiator in the polymerization process.

Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions depend on the desired outcome and the specific application of the compound.

Major Products Formed: The primary product formed from the polymerization of this compound is poly(this compound), a polymer that exhibits temperature-responsive behavior. This polymer can be further modified to create hydrogels and other smart materials .

Scientific Research Applications

Properties of N-Isopropylmethacrylamide

This compound is characterized by its ability to undergo a phase transition at physiological temperatures, making it suitable for applications that require temperature-sensitive behavior. This property is attributed to the presence of an additional methyl group compared to its counterpart, N-isopropylacrylamide (NIPAM), which results in a higher lower critical solution temperature (LCST) typically between 38-42 °C . The thermoresponsive nature of NIPMAM allows it to switch between hydrophilic and hydrophobic states, which is crucial for applications in drug delivery and tissue engineering.

Synthesis of this compound Hydrogels

The synthesis of NIPMAM-based hydrogels can be achieved through various polymerization techniques, including free radical polymerization and gamma irradiation. These methods allow for the creation of cross-linked networks that enhance the mechanical stability and functionality of the hydrogels. For instance, poly(this compound) hydrogels have been synthesized using gamma radiation to achieve cross-linking, resulting in materials with improved swelling kinetics and structural integrity .

Biomedical Applications

1. Drug Delivery Systems

NIPMAM-based hydrogels have shown significant promise as drug delivery systems due to their ability to release therapeutic agents in a controlled manner. For example, studies have demonstrated the use of poly(this compound-co-N-isopropylacrylamide) hydrogels for pulsatile drug release, where the release rate can be modulated by temperature changes . This feature is particularly beneficial for delivering drugs in response to specific physiological conditions.

2. Tissue Engineering

In tissue engineering, NIPMAM hydrogels can serve as scaffolds that support cell growth and differentiation. Research indicates that mesenchymal stem cells encapsulated within these hydrogels remain viable and can undergo osteogenic differentiation when cultured with appropriate supplements . The ability to tailor the mechanical properties and degradation rates of these hydrogels enhances their applicability in regenerative medicine.

3. Wound Healing

The thermoresponsive properties of NIPMAM also make it suitable for wound healing applications. Hydrogels based on this polymer can provide a moist environment conducive to healing while allowing for the controlled release of antimicrobial agents . This dual functionality helps to prevent infection while promoting tissue repair.

Case Studies

Challenges and Future Directions

Despite the promising applications of NIPMAM-based materials, challenges remain regarding their mechanical properties and biodegradability. Ongoing research aims to enhance these characteristics by formulating composite hydrogels with other functional materials . Additionally, further studies on the toxicology and safety of NIPMAM-based products are essential to ensure their safe application in clinical settings .

Comparison with Similar Compounds

N-Isopropylacrylamide: Similar to N-Isopropylmethacrylamide, this compound is also used to create temperature-responsive polymers.

Acrylic Acid: Used in the synthesis of various polymers, but lacks the temperature-responsive behavior of this compound.

Itaconic Acid: Another monomer used in polymer synthesis, but with different chemical and physical properties compared to this compound.

Uniqueness: this compound is unique due to its specific temperature-responsive behavior, which makes it highly valuable in the development of smart materials. Its ability to undergo phase transitions at physiologically relevant temperatures sets it apart from other similar compounds .

Biological Activity

N-Isopropylmethacrylamide (NIPMAm) is a thermoresponsive polymer that has garnered significant attention in biomedical applications due to its unique properties. This article provides a comprehensive overview of the biological activity of NIPMAm, focusing on its synthesis, characteristics, and applications in drug delivery, tissue engineering, and hydrogels.

1. Overview of this compound

NIPMAm is a monomer that polymerizes to form poly(this compound) (p(NiPMAm)), which exhibits a lower critical solution temperature (LCST) around 38-42°C. This temperature range is particularly relevant for physiological conditions, making it suitable for various biomedical applications. The presence of an additional methyl group in NIPMAm compared to its counterpart N-isopropylacrylamide (NIPAm) results in distinct thermoresponsive behavior and swelling kinetics .

2. Synthesis and Characterization

2.1 Synthesis Methods

NIPMAm can be synthesized through free radical polymerization, often using initiators like ammonium persulfate (APS) and cross-linkers such as N,N'-methylene bis(acrylamide) (BIS). The resulting hydrogels can be tailored by adjusting the concentration of monomers and cross-linkers, leading to variations in mechanical properties and swelling behavior .

2.2 Characterization Techniques

Characterization of p(NiPMAm) involves several analytical techniques:

- FTIR Spectroscopy : Identifies functional groups and confirms polymer formation.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability.

- Differential Scanning Calorimetry (DSC) : Evaluates phase transition temperatures .

3. Biological Activity

3.1 Drug Delivery Systems

NIPMAm-based hydrogels have shown promise as carriers for controlled drug delivery. The thermoresponsive nature allows for the release of therapeutic agents at specific temperatures, enhancing the efficacy of treatments. Studies have demonstrated the successful encapsulation and controlled release of antibiotics such as ciprofloxacin within these hydrogels, indicating their potential in infection management .

3.2 Tissue Engineering Applications

In tissue engineering, p(NiPMAm) hydrogels can support cell viability and differentiation. Research has shown that mesenchymal stem cells encapsulated within these hydrogels remain viable over extended periods and can differentiate into osteogenic lineages when exposed to appropriate stimuli . This property is crucial for developing scaffolds that mimic natural tissue environments.

4. Case Studies

4.1 Study on Cell Viability

A study investigated the viability of mesenchymal stem cells encapsulated in p(NiPMAm) hydrogels over three weeks. The results indicated that the cells maintained high viability rates and expressed markers indicative of osteogenic differentiation when cultured with osteogenic supplements .

4.2 Hydrogel Performance in Drug Delivery

Another study focused on the performance of NIPMAm-based hydrogels for drug delivery applications. The hydrogels demonstrated significant swelling below their LCST, allowing for increased drug loading capacity at lower temperatures, while exhibiting controlled release profiles at physiological temperatures .

5. Challenges and Future Directions

Despite the promising applications of NIPMAm, challenges remain regarding its mechanical properties and biodegradability. Current research is directed towards enhancing these properties through copolymerization with biodegradable materials such as poly(ethylene glycol) (PEG) or poly(ε-caprolactone) (PCL) .

Table 1: Comparison of Properties Between NIPMAm and NIPAm

| Property | This compound (NIPMAm) | N-Isopropylacrylamide (NIPAm) |

|---|---|---|

| LCST | 38-42°C | ~32°C |

| Thermoresponsive Behavior | Yes | Yes |

| Biodegradability Potential | Moderate | High |

| Mechanical Strength | Moderate | High |

Properties

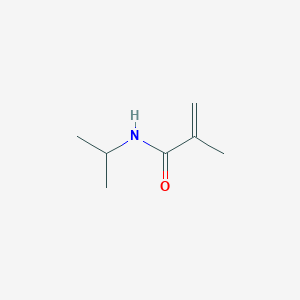

IUPAC Name |

2-methyl-N-propan-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5(2)7(9)8-6(3)4/h6H,1H2,2-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIGLEFUZMIVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66004-95-3 | |

| Record name | N-Isopropylmethacrylamide homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66004-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50160204 | |

| Record name | N-Isopropylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13749-61-6 | |

| Record name | N-Isopropylmethacrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13749-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylmethacrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013749616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylmethacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-isopropylmethacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYLMETHACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32216XNO4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.